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Abstract
Cosalane is a synthetic compound recognized for its potent antiviral, specifically anti-HIV, and

chemokine receptor antagonist activities. Structurally, it is a complex molecule featuring a

cholestane scaffold linked to a disalicylmethane moiety. This guide provides a detailed

overview of its chemical structure, a comprehensive look at its convergent synthesis, and its

mechanisms of action. Quantitative data are presented in tabular format for clarity, and key

experimental protocols are detailed. Visualizations of its biological pathways and experimental

workflows are provided to facilitate a deeper understanding of its function and application in

research and drug development.

Chemical Structure of Cosalane
Cosalane is chemically defined as 5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-

yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-

enyl]-3-chloro-2-hydroxybenzoic acid. Its molecular formula is C45H60Cl2O6, with a molecular

weight of 767.86 g/mol .[1] The structure comprises two main components: a hydrophobic

steroid nucleus derived from cholestane and a polar, aromatic pharmacophore consisting of a

dichlorodisalicylmethane unit. These two parts are connected by a three-carbon linker.[2]
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The cholestane portion provides a rigid, lipophilic backbone, which is crucial for its interaction

with biological membranes and protein hydrophobic pockets. The dichlorodisalicylmethane

moiety, with its two carboxylic acid groups and two hydroxyl groups, is the primary site of

interaction with target proteins through electrostatic and hydrogen bonding interactions.

Synthesis of Cosalane
The synthesis of Cosalane is achieved through a convergent route, starting from commercially

available materials.[2] This approach involves the separate synthesis of the steroidal

component and the disalicylmethane pharmacophore, which are then coupled to form the final

product.

Experimental Protocols
While the seminal paper by Cushman et al. (1994) outlines the synthesis, specific, detailed

step-by-step public protocols are not readily available in the searched literature. The general

synthetic strategy is as follows:

Preparation of the Steroidal Aldehyde: The cholestane starting material is modified at the C-3

position to introduce a three-carbon chain terminating in an aldehyde group. This multi-step

process typically involves the protection of other reactive groups on the steroid nucleus,

followed by chain elongation and oxidation to the aldehyde.

Synthesis of the Dichlorodisalicylmethane Phosphonium Salt: 5-chlorosalicylic acid is used

as the starting material to synthesize the dichlorodisalicylmethane unit. This fragment is then

converted into a phosphonium salt to prepare it for a Wittig reaction.

Wittig Reaction and Deprotection: The steroidal aldehyde and the dichlorodisalicylmethane

phosphonium salt are reacted under Wittig conditions to form the carbon-carbon double

bond of the linker. Subsequent deprotection of the carboxylic acid and hydroxyl groups yields

Cosalane.

Purification: The final product is purified using chromatographic techniques to ensure high

purity.

Synthesis Workflow
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Convergent synthesis workflow for Cosalane.

Quantitative Data
The biological activity of Cosalane has been quantified in various assays. The following tables

summarize key data points.
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Table 1: Anti-HIV Activity of Cosalane
Parameter Virus Strain Cell Line Value (µM) Reference

EC50 HIV-1RF CEM-SS 5.1 [3]

Table 2: CCR7 Antagonist Activity of Cosalane
Ligand Assay IC50 (µM) Reference

CCL19 β-arrestin recruitment 0.2

CCL21 β-arrestin recruitment 2.7

Mechanism of Action
Cosalane exhibits a multi-pronged mechanism of action, primarily targeting viral entry and

chemokine receptor signaling.

Anti-HIV Activity: Inhibition of Viral Entry
Cosalane's primary anti-HIV mechanism involves the inhibition of the virus's entry into host

cells. It achieves this by interfering with the binding of the viral envelope glycoprotein gp120 to

the CD4 receptor on the surface of T-cells.[2] This interaction is a critical first step in the HIV

infection process. By blocking this binding, Cosalane effectively prevents the subsequent

conformational changes in the viral envelope proteins that are necessary for the fusion of the

viral and cellular membranes.
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HIV-1 entry inhibition by Cosalane.
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Chemokine Receptor Antagonism: CCR7 Signaling
Cosalane has been identified as a potent antagonist of the CC-chemokine receptor 7 (CCR7).

CCR7 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of

immune cells. Upon binding of its ligands, CCL19 and CCL21, CCR7 activates downstream

signaling pathways, including the MAPK/ERK pathway, leading to chemotaxis. Cosalane
inhibits this signaling, likely by binding to the receptor and preventing the conformational

changes necessary for G-protein coupling and subsequent downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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